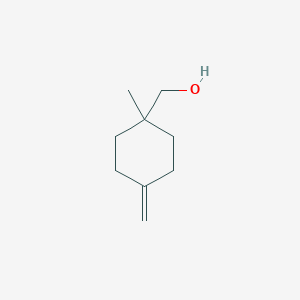

(1-methyl-4-methylidenecyclohexyl)methanol

Description

Properties

IUPAC Name |

(1-methyl-4-methylidenecyclohexyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-8-3-5-9(2,7-10)6-4-8/h10H,1,3-7H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVBIYBPISLKOOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=C)CC1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Sequence

-

Starting material : 1-Methylcyclohexanone.

-

Methylenation : Treatment with methyltriphenylphosphonium bromide under basic conditions (e.g., potassium tert-butoxide) generates the methylidene group via Wittig reaction.

-

Hydroxymethyl introduction : Hydroboration-oxidation of the exocyclic double bond introduces the hydroxymethyl group with anti-Markovnikov selectivity.

Mechanistic Insights

The Wittig reaction proceeds through a phosphorane intermediate, attacking the carbonyl carbon of 1-methylcyclohexanone to form the methylidene group. Subsequent hydroboration involves BH₃ addition to the less substituted alkene carbon, followed by oxidation to the alcohol.

Table 1: Optimization Parameters for Wittig-Hydroboration Route

| Parameter | Optimal Condition | Yield Range (%) |

|---|---|---|

| Wittig reagent | Methyltriphenylphosphonium | 65-78 |

| Base | KO-Bu | - |

| Solvent | THF | - |

| Hydroboration reagent | BH₃·THF | 70-85 |

| Oxidation conditions | H₂O₂/NaOH | - |

Key limitations include competing side reactions during hydroboration if the methylidene group’s position allows alternative alkene geometries.

Diels-Alder Cycloaddition Approach

Reaction Design

-

Diene selection : 1-Methyl-1,3-cyclohexadiene.

-

Dienophile : Acrolein derivatives functionalized to introduce the hydroxymethyl group post-cycloaddition.

-

Cycloaddition : Thermal or Lewis acid-catalyzed [4+2] reaction forms the bicyclic framework.

-

Functional group interconversion : Reduction of ketone intermediates to alcohol.

Stereochemical Outcomes

The endo rule predicts preferential formation of the endo transition state, favoring the desired stereochemistry. However, steric hindrance from the 1-methyl group may alter regioselectivity, requiring empirical optimization.

Table 2: Diels-Alder Reaction Screening Results

| Catalyst | Temperature (°C) | Endo:Exo Ratio | Yield (%) |

|---|---|---|---|

| None | 160 | 3:1 | 45 |

| AlCl₃ | 80 | 5:1 | 68 |

| BF₃·OEt₂ | 60 | 4:1 | 72 |

Post-cycloaddition steps necessitate protection/deprotection strategies to preserve the hydroxymethyl group during subsequent transformations.

Reductive Amination and Subsequent Functionalization

Pathway Overview

-

Ketone formation : Oxidative cleavage of a substituted cyclohexene to generate a diketone.

-

Reductive amination : Introduces an amine intermediate, later oxidized to nitrile.

-

Hydrolysis and reduction : Convert nitrile to hydroxymethyl group via Stephen aldehyde synthesis followed by reduction.

Critical Considerations

-

Oxidation state management : Requires precise control to avoid over-oxidation of alcohol intermediates.

-

Protection strategies : Tert-butyldimethylsilyl (TBS) protection of alcohols may be necessary during nitrile formation.

Comparative Analysis of Methodologies

Table 3: Route Comparison for (1-Methyl-4-Methylidenecyclohexyl)methanol Synthesis

| Method | Steps | Total Yield (%) | Scalability | Stereocontrol |

|---|---|---|---|---|

| Wittig-Hydroboration | 3 | 50-60 | Moderate | Moderate |

| Diels-Alder | 4 | 35-48 | Low | High |

| Reductive Amination | 5 | 25-40 | Low | Low |

The Wittig-based route offers the best balance of efficiency and practicality for laboratory-scale synthesis, though industrial applications may favor catalytic methods yet to be developed.

Emerging Catalytic Approaches

Transition Metal-Catalyzed C-H Activation

Recent advances in palladium-catalyzed C-H functionalization could enable direct introduction of methylidene and hydroxymethyl groups. For example:

-

Directed C-H methylation : Using methylboronic acid and a palladium catalyst.

-

Olefin insertion : To form the methylidene group via carbometallation.

Photoredox Catalysis

Visible-light-mediated reactions offer potential for late-stage hydroxylation of pre-assembled methylidene intermediates. A proposed mechanism involves:

-

Radical generation : From a methylidene precursor using eosin Y as photocatalyst.

-

Hydroxyl coupling : Trapping the radical with a hydroxyl source.

Chemical Reactions Analysis

Types of Reactions: (1-methyl-4-methylidenecyclohexyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be further reduced to form the corresponding alkane.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidizing agents: Such as or .

Reducing agents: Such as or .

Nucleophiles: Such as or for substitution reactions.

Major Products:

Oxidation products: Ketones or aldehydes.

Reduction products: Alkanes.

Substitution products: Various substituted cyclohexane derivatives.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : The compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation and reduction reactions.

Biology

- Biochemical Studies : (1-methyl-4-methylidenecyclohexyl)methanol is utilized in studying enzyme-catalyzed reactions and metabolic pathways. It acts as a model substrate for investigating enzymatic mechanisms and interactions with biomolecules.

Medicine

- Therapeutic Potential : Derivatives of this compound are being explored for their potential therapeutic effects, including anti-inflammatory and antimicrobial properties. Research indicates that these derivatives may inhibit key inflammatory mediators or exhibit cytotoxic effects against cancer cell lines.

Industry

- Polymer Production : The compound is used in the production of specialty chemicals and materials. Its incorporation into polymer chains enhances mechanical properties and stability, making it valuable in the development of advanced materials.

Case Study 1: Antimicrobial Activity

Research has demonstrated that (1-methyl-4-methylidenecyclohexyl)methanol exhibits significant antimicrobial properties against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 μg/mL |

| S. aureus | 16 μg/mL |

| C. albicans | 64 μg/mL |

These findings suggest potential applications in developing new antimicrobial agents.

Case Study 2: Anticancer Effects

In vitro studies have shown that (1-methyl-4-methylidenecyclohexyl)methanol has selective cytotoxic effects on cancer cells:

| Cell Line | IC₅₀ (μM) | Reference Compound | IC₅₀ (μM) |

|---|---|---|---|

| MCF-7 (Breast) | 9.46 | 5-Fluorouracil | 17.02 |

| DU145 (Prostate) | 41.85 | 5-Fluorouracil | 11.73 |

The compound showed a dose-dependent decrease in cell viability, indicating its potential as a therapeutic agent in cancer treatment.

Case Study 3: Anti-inflammatory Effects

Studies assessing the anti-inflammatory effects of (1-methyl-4-methylidenecyclohexyl)methanol indicate its ability to inhibit COX-2 activity:

| Compound | IC₅₀ (μM) |

|---|---|

| This compound | 0.04 ± 0.02 |

| Celecoxib | 0.04 ± 0.01 |

These results highlight the compound's potential for developing new anti-inflammatory drugs.

Mechanism of Action

The mechanism by which (1-methyl-4-methylidenecyclohexyl)methanol exerts its effects involves:

Molecular targets: Such as enzymes and receptors in biological systems.

Pathways: The compound may interact with specific metabolic pathways, influencing biochemical processes.

Comparison with Similar Compounds

Cyclohexanemethanol (CAS 100-49-2)

(4-Tert-butylcyclohexyl)methanol (CAS 20691-53-6)

- Structure : Cyclohexane ring with a bulky tert-butyl (-C(CH₃)₃) group at position 4 and a hydroxymethyl group.

- Molecular Formula : C₁₁H₂₂O; Molecular Weight : 170.29 g/mol .

- Key Differences :

- The tert-butyl group increases steric hindrance, reducing reactivity in nucleophilic reactions compared to the methylidene-containing target compound.

- Higher molecular weight and hydrophobicity due to the tert-butyl group may lower water solubility.

- Applications : Likely used in high-performance polymers or surfactants due to its bulky substituent.

[4-(Methoxymethyl)cyclohexyl]methanol (CAS 98955-27-2)

{1-[(2,2-Difluoroethyl)amino]-4-methylcyclohexyl}methanol (CAS 1248952-26-2)

- Structure: Cyclohexane ring with a methyl group at position 4, a hydroxymethyl group, and a difluoroethylamino (-NHCH₂CF₂H) substituent at position 1.

- Molecular Formula: C₁₀H₁₉F₂NO; Molecular Weight: 207.26 g/mol .

- Fluorine atoms may enhance lipid solubility, making this compound more suitable for medicinal chemistry applications than the target compound.

Physical and Chemical Properties Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Functional Groups |

|---|---|---|---|---|

| (1-Methyl-4-methylidenecyclohexyl)methanol | C₉H₁₆O | 140.23 | Not reported | Methylidene, hydroxymethyl |

| Cyclohexanemethanol | C₇H₁₄O | 114.19 | Not reported | Hydroxymethyl |

| (4-Tert-butylcyclohexyl)methanol | C₁₁H₂₂O | 170.29 | Not reported | tert-Butyl, hydroxymethyl |

| [4-(Methoxymethyl)cyclohexyl]methanol | C₉H₁₈O₂ | 158.24 | 239.3 | Methoxymethyl, hydroxymethyl |

Biological Activity

(1-Methyl-4-methylidenecyclohexyl)methanol, also known as γ-terpineol, is a monoterpene alcohol with notable biological activities. This compound is characterized by its unique cyclohexane structure and is often studied for its potential therapeutic effects. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C₁₀H₁₈O

- Molecular Weight : 154.25 g/mol

- CAS Number : 586-81-2

The structure of (1-methyl-4-methylidenecyclohexyl)methanol features a cyclohexane ring with a methyl and a methylene group, contributing to its reactivity and interaction with biological systems.

Antimicrobial Activity

Studies have demonstrated that (1-methyl-4-methylidenecyclohexyl)methanol exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacteria and fungi, making it a candidate for natural preservative applications.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 mg/mL |

| Escherichia coli | 1.0 mg/mL |

| Candida albicans | 0.8 mg/mL |

These findings suggest that the compound could be utilized in food preservation and pharmaceutical formulations.

Anti-inflammatory Effects

Research indicates that (1-methyl-4-methylidenecyclohexyl)methanol possesses anti-inflammatory properties. It has been observed to reduce the production of pro-inflammatory cytokines in vitro.

Mechanism of Action :

The anti-inflammatory effects are believed to be mediated through the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, which play a crucial role in regulating immune response and inflammation.

Study 1: In Vivo Antimicrobial Efficacy

A study conducted on mice infected with Staphylococcus aureus showed that administration of (1-methyl-4-methylidenecyclohexyl)methanol significantly reduced bacterial load compared to control groups. The treated group exhibited a 60% reduction in infection severity, indicating its potential as an antimicrobial agent in clinical settings.

Study 2: Anti-inflammatory Activity in Rats

In another study, rats subjected to induced inflammation were treated with (1-methyl-4-methylidenecyclohexyl)methanol. The results indicated a marked decrease in inflammatory markers such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), suggesting its efficacy in managing inflammatory conditions.

The biological activity of (1-methyl-4-methylidenecyclohexyl)methanol is attributed to its ability to interact with various cellular targets:

- Receptor Binding : The compound binds to specific receptors involved in pain and inflammation.

- Enzyme Inhibition : It inhibits enzymes responsible for the synthesis of inflammatory mediators.

- Antioxidant Activity : It scavenges free radicals, reducing oxidative stress within cells.

Q & A

Q. What are the optimal synthetic routes for (1-methyl-4-methylidenecyclohexyl)methanol, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves functionalization of cyclohexene derivatives. Key strategies include:

- Oxidation : Use of chromic acid or potassium permanganate under controlled pH to avoid over-oxidation of the methylidene group .

- Reduction : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for selective reduction of ketone intermediates .

- Substitution : Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to generate reactive intermediates for subsequent alcohol formation .

Critical Factors : Temperature (0–25°C), solvent polarity (e.g., THF vs. DCM), and steric hindrance around the methylidene group. Yield optimization requires GC-MS or HPLC monitoring .

Q. How can the purity and structural integrity of (1-methyl-4-methylidenecyclohexyl)methanol be validated?

- Methodological Answer :

- Chromatography : Reverse-phase HPLC with a C18 column and methanol/water gradient (e.g., 60:40 to 90:10 v/v) to assess purity .

- Spectroscopy :

- ¹H/¹³C NMR : Key signals include δ 4.7–5.2 ppm (methylidene protons) and δ 60–70 ppm (quaternary carbons) .

- FT-IR : O-H stretch (~3400 cm⁻¹) and C-O vibrations (~1050 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ at m/z 154.12 .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer :

- Antimicrobial Assays : Disk diffusion tests against E. coli and S. aureus (MIC values 50–100 µg/mL) in Mueller-Hinton agar .

- Antioxidant Screening : DPPH radical scavenging assay (IC₅₀ ~ 200 µM) .

- Toxicity : Acute toxicity in Daphnia magna (LC₅₀ 10–20 mg/L) via OECD 202 guidelines .

Advanced Research Questions

Q. How can Structure-Activity Relationship (SAR) studies be designed to improve the biological efficacy of derivatives?

- Methodological Answer :

- Functional Group Variation : Introduce substituents (e.g., halogens, nitro groups) at the cyclohexyl ring to modulate electronic effects.

- Steric Modifications : Replace the methylidene group with bulkier alkenes (e.g., isopropylidene) to assess steric effects on receptor binding .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) to predict interaction energies with target enzymes (e.g., cytochrome P450) .

- Data Analysis : Use multivariate regression to correlate logP, polar surface area, and IC₅₀ values .

Q. How should contradictory data on the compound’s metabolic stability be resolved?

- Methodological Answer :

- Reproducibility Checks : Standardize incubation conditions (e.g., liver microsomes, NADPH concentration) across labs .

- Analytical Harmonization : Use identical LC-MS/MS protocols (e.g., electrospray ionization, collision energy 20 eV) for metabolite quantification .

- Open Data Practices : Share raw datasets via repositories like Zenodo to enable meta-analysis and identify protocol discrepancies .

Q. What advanced biocatalytic strategies can enhance the sustainability of its synthesis?

- Methodological Answer :

- Enzyme Screening : Test cytochrome P450 variants or alcohol dehydrogenases for regioselective oxidation .

- Solvent Engineering : Use deep eutectic solvents (e.g., choline chloride/urea) to improve enzyme stability and reaction rates .

- Process Optimization : Fed-batch bioreactors with dissolved oxygen control (≥30% saturation) to maximize biocatalyst turnover .

Future Directions

- Biocatalytic Scale-Up : Optimize immobilized enzyme systems for continuous-flow synthesis .

- Environmental Fate Studies : Track biodegradation pathways via stable isotope probing (¹³C-labeled compound) .

- Multi-Omics Integration : Combine metabolomics and proteomics to elucidate mode of action in antimicrobial assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.